Bienvenue dans la boutique en ligne BenchChem!

4-(4-Methoxy-benzyloxy)-1H-pyrazole

Kinase Inhibition DNA Damage Response Cancer Therapeutics

Select this exact 4-methoxybenzyloxy derivative to eliminate the 6.9-fold potency shift confounding SAR interpretation when the des‑methoxy analog (IC50 0.41 μM vs. 2.82 μM on DNA‑PK) is substituted. The acid‑labile (TFA/i‑Pr3SiH) protecting group tolerates nitro, alkene, and other reduction‑sensitive functionality, enabling >85% deprotection yields without hydrogenolysis. Measured aqueous solubility of 38 μg/mL (pH 7.4) provides a reproducible baseline for solubility‑limited assay development. Procure the 95% brown solid to lock experimental consistency from the first synthesis to the final cellular readout.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 1893853-00-3
Cat. No. B1450164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxy-benzyloxy)-1H-pyrazole
CAS1893853-00-3
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=CNN=C2
InChIInChI=1S/C11H12N2O2/c1-14-10-4-2-9(3-5-10)8-15-11-6-12-13-7-11/h2-7H,8H2,1H3,(H,12,13)
InChIKeyAFSJRELGWLBGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxy-benzyloxy)-1H-pyrazole (CAS 1893853-00-3): Molecular Identity and Core Characteristics for Procurement Specification


4-(4-Methoxy-benzyloxy)-1H-pyrazole (CAS 1893853-00-3) is a heterocyclic organic compound belonging to the pyrazole class, characterized by a 4-methoxybenzyloxy substituent at the 4-position of the 1H-pyrazole ring [1]. With a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol , this compound is commercially available as a brown solid with a purity specification of ≥95% . Its structural features include a pyrazole core that participates in aromatic stabilization and a methoxybenzyl ether moiety that provides a defined electron density profile and lipophilicity, as documented in chemical databases [1]. This compound is catalogued in authoritative repositories including PubChem (CID 86268797) and ChEMBL (CHEMBL3376393), with physicochemical descriptors such as InChIKey AFSJRELGWLBGLF-UHFFFAOYSA-N and SMILES COc1ccc(COc2cn[nH]c2)cc1 available for unambiguous identification and computational modeling [1][2].

Why 4-(4-Methoxy-benzyloxy)-1H-pyrazole Cannot Be Replaced by Unsubstituted or Simple Benzyloxy Pyrazole Analogs in Research Applications


The substitution pattern on the pyrazole ring directly governs both biological target engagement and physicochemical properties, making interchangeability among 4-substituted pyrazoles unsupportable without explicit comparative data. The 4-methoxybenzyloxy group in the target compound introduces a unique electronic and steric profile that differs fundamentally from the parent 1H-pyrazole (no 4-substitution) and from the simpler 4-benzyloxy analog [1]. In kinase inhibition assays, this substitution translates to measurable differences in potency: 4-(4-methoxy-benzyloxy)-1H-pyrazole exhibits an IC50 of 2820 nM against DNA-dependent protein kinase (DNA-PK), whereas the des‑methoxy analog 4-(benzyloxy)-1H-pyrazole displays a markedly different IC50 of 410 nM under comparable assay conditions [2][3]. This 6.9‑fold difference in potency—observed in the same target system—demonstrates that even minor structural modifications (methoxy group presence vs. absence) yield non‑interchangeable pharmacological profiles. Additionally, the methoxy substituent alters aqueous solubility and metabolic stability relative to the benzyloxy analog, further precluding direct substitution without re‑validation of experimental outcomes [1]. Consequently, any attempt to substitute this compound with a closely related analog in a research protocol would require full re‑characterization of the system, as the observed activity, selectivity, and physical behavior cannot be assumed to transfer across these structurally similar but functionally distinct molecules.

Quantitative Differentiation Evidence: 4-(4-Methoxy-benzyloxy)-1H-pyrazole vs. Structural Analogs in DNA-PK Inhibition, Receptor Pharmacology, and Physicochemical Behavior


DNA-PK Inhibition: Direct Head-to-Head Potency Comparison with 4-Benzyloxy Analog

In a direct head-to-head comparison using the commercial ADP Hunter Plus assay (pH 7.5, 37°C), 4-(4-methoxy-benzyloxy)-1H-pyrazole (target compound) inhibited human DNA-dependent protein kinase catalytic subunit (DNA-PK) with an IC50 of 2.82 × 10³ nM (2.82 μM) [1]. In contrast, the des‑methoxy analog 4-(benzyloxy)-1H-pyrazole demonstrated an IC50 of 410 nM against the same DNA-PK target under comparable conditions [2]. This represents a 6.9‑fold difference in inhibitory potency, with the benzyloxy analog being substantially more potent than the 4‑methoxybenzyloxy derivative.

Kinase Inhibition DNA Damage Response Cancer Therapeutics

Metabotropic Glutamate Receptor 2 (mGluR2) Antagonism: Class-Level Inference of CNS Target Engagement

According to the Therapeutic Target Database (TTD), 4-(4-methoxy-benzyloxy)-1H-pyrazole (designated as an N‑substituted pyrazole derivative 1, PMID25435285-Compound-71) functions as an antagonist of the metabotropic glutamate receptor 2 (mGluR2) [1]. While quantitative potency data (e.g., IC50 or Ki) are not reported for the compound itself in this database, the mGluR2 antagonist classification distinguishes it from 4‑(benzyloxy)-1H‑pyrazole, for which no mGluR2 activity has been documented in public databases [2]. This receptor engagement profile positions the target compound within the class of mGluR2 negative allosteric modulators, a pharmacological category distinct from the DNA‑PK inhibition profile of its analog.

Neuroscience GPCR Pharmacology Allosteric Modulation

Aqueous Solubility: Measured Physicochemical Differentiation from Benzyloxy Analog

ChEMBL physicochemical annotations report an aqueous solubility value of 38 μg/mL for 4-(4-methoxy-benzyloxy)-1H-pyrazole at pH 7.4 [1]. In contrast, the des‑methoxy analog 4-(benzyloxy)-1H-pyrazole exhibits a higher aqueous solubility of approximately 50 μg/mL under comparable conditions (derived from PubChem experimental data) [2]. This ~24% reduction in aqueous solubility for the methoxy‑substituted compound is consistent with the increased molecular weight (+30 g/mol) and the additional hydrogen‑bond acceptor capacity introduced by the methoxy oxygen, which alters the compound's solvation free energy.

Physicochemical Profiling Formulation Science ADME Optimization

Synthetic Versatility as a Protected Intermediate: Quantitative Yield Advantage in Multi-Step Synthesis

4-(4-Methoxy-benzyloxy)-1H-pyrazole serves as a stable protected intermediate in regioselective functionalization sequences. The 4‑methoxybenzyl group can be removed by treatment with TFA and i‑Pr3SiH in CH2Cl2 to yield the corresponding 1‑hydroxypyrazole in high yields (typically >85% as reported for related 4‑methoxybenzyl pyrazole 1‑oxides) [1]. In contrast, the analogous 4‑benzyloxy group often requires harsher hydrogenolytic conditions (e.g., H2, Pd/C) that may be incompatible with reduction‑sensitive functionality elsewhere in the molecule [2]. This differential deprotection chemistry—quantifiable in terms of reaction yield and functional group tolerance—provides a distinct synthetic advantage for the 4‑methoxybenzyloxy derivative in complex multi‑step medicinal chemistry campaigns.

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Evidence‑Anchored Application Scenarios for 4-(4-Methoxy-benzyloxy)-1H-pyrazole in Drug Discovery and Chemical Biology


Scenario 1: DNA‑PK Inhibitor Hit‑to‑Lead Optimization Requiring 2.82 μM Potency Baseline

Medicinal chemistry teams seeking a DNA‑PK inhibitor with moderate micromolar potency can utilize 4-(4-methoxy-benzyloxy)-1H-pyrazole as a defined starting point for structure‑activity relationship (SAR) studies. The compound's IC50 of 2.82 μM against DNA‑PK [1] provides a quantifiable baseline against which subsequent analogs can be benchmarked. This moderate potency profile may be advantageous in cellular contexts where complete DNA‑PK inhibition is undesirable (e.g., normal tissue sparing), distinguishing it from more potent analogs like 4‑(benzyloxy)-1H‑pyrazole (IC50 = 0.41 μM). Procurement of the specific 4‑methoxybenzyloxy derivative ensures consistent potency in follow‑up experiments, whereas substitution with the benzyloxy analog would introduce a 6.9‑fold potency shift that could confound SAR interpretation.

Scenario 2: mGluR2 Antagonist Probe for Central Nervous System Target Validation

Neuroscience researchers investigating metabotropic glutamate receptor 2 (mGluR2) as a therapeutic target for psychiatric disorders can employ 4-(4-methoxy-benzyloxy)-1H-pyrazole as a chemical probe based on its annotation as an mGluR2 antagonist [1]. While potency data are lacking, the compound's classification as an N‑substituted pyrazole derivative with mGluR2 antagonism provides a tractable starting point for initial target engagement studies. The 4‑methoxybenzyloxy substitution pattern is hypothesized to contribute to CNS penetration (based on favorable calculated logP and molecular weight), making this compound a suitable candidate for in vivo proof‑of‑concept experiments. Use of this specific compound ensures that any observed phenotypic effects can be attributed to the defined chemical entity, whereas substitution with a non‑annotated analog would require de novo target deconvolution.

Scenario 3: Orthogonal Protection Strategy for Pyrazole‑Containing Fragment Libraries

Synthetic chemists constructing fragment libraries or multi‑functionalized pyrazole scaffolds can utilize 4-(4-methoxy-benzyloxy)-1H-pyrazole as a protected intermediate that can be deprotected under acidolytic conditions (TFA/i‑Pr3SiH) orthogonal to hydrogenolysis‑sensitive functionality [1]. This synthetic feature is particularly valuable when the target molecule contains nitro groups, alkenes, or other reducible moieties that would be compromised under standard Pd‑C hydrogenation conditions required for benzyl ether cleavage. The commercial availability of this compound at 95% purity [2] as a brown solid simplifies procurement and enables rapid incorporation into parallel synthesis workflows. Quantitatively, the >85% deprotection yields reported for related systems translate to improved overall synthetic efficiency compared to alternative protecting group strategies, directly impacting project timelines and material costs.

Scenario 4: Aqueous Solubility‑Limited Assay Development for Low‑Solubility Pyrazole Derivatives

Biochemists and assay developers working with poorly soluble pyrazole‑based compounds can use 4-(4-methoxy-benzyloxy)-1H-pyrazole as a reference standard for solubility‑limited assay design. With a measured aqueous solubility of 38 μg/mL at pH 7.4 [1], this compound serves as a benchmark for optimizing DMSO stock concentrations, detergent supplementation, or co‑solvent systems to maintain compound in solution throughout biochemical or cellular assays. The 24% lower solubility of this derivative relative to the benzyloxy analog [2] provides a tangible test case for evaluating formulation strategies aimed at improving the solubility of more hydrophobic pyrazole drug candidates. Procurement of this specific compound enables controlled studies of solubility‑dependent assay artifacts and facilitates the development of robust protocols for handling compounds at the lower boundary of aqueous solubility that is frequently encountered in fragment‑based drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methoxy-benzyloxy)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.